

N-Desmethyl Tamoxifen-d5: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	N-Desmethyl Tamoxifen-d5	
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This technical guide provides a comprehensive overview of the core chemical properties of **N-Desmethyl Tamoxifen-d5**, a critical analytical tool in the research and development of tamoxifen-based therapies. This document details its physicochemical characteristics, its role in analytical methodologies, and provides illustrative diagrams of relevant biological and experimental processes.

Core Chemical and Physical Properties

N-Desmethyl Tamoxifen-d5 is the deuterated form of N-Desmethyl Tamoxifen, a primary metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen.[1][2] The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[3] Its properties are summarized in the tables below.

Chemical Identification



Property	Value	Reference
IUPAC Name	N-methyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine	[4]
CAS Number	164365-16-6	[4][5]
Molecular Formula	C25H22D5NO	[5]
Molecular Weight	362.52 g/mol	[4][5]
Synonyms	(Z)-2-(4-(1,2-Diphenylbut-1-en- 1-yl-3,3,4,4,4-d5)phenoxy)-N- methylethan-1-amine	N/A

Physicochemical Properties

Property	- Value	Reference
Appearance	White to Off-white Solid	[6]
Purity	>95% (HPLC)	N/A
Solubility	Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)	[6]
Storage Conditions	-20°C	[6]
Melting Point	75-76°C	[6]

Role in Bioanalysis

N-Desmethyl Tamoxifen-d5 is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of tamoxifen and its metabolites in biological matrices such as plasma and tissue.[7][8] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[9]



Experimental Protocols

While specific experimental conditions can vary between laboratories and analytical platforms, the following section outlines a representative UPLC-MS/MS protocol for the quantification of tamoxifen and its metabolites using **N-Desmethyl Tamoxifen-d5** as an internal standard. This protocol is a composite based on several published methods.[7][8][10]

Preparation of Standards and Quality Controls

- Stock Solutions: Prepare individual stock solutions of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen, and N-Desmethyl Tamoxifen-d5 (internal standard) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a mixed working standard solution containing all nondeuterated analytes by diluting the stock solutions in methanol. Serially dilute this mixed standard to prepare a series of calibration standards.
- Internal Standard Working Solution: Prepare a working solution of N-Desmethyl Tamoxifend5 at a fixed concentration (e.g., 50 ng/mL) in methanol.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the mixed working standard solution into a blank biological matrix (e.g., human plasma).

Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample (calibration standard, QC, or unknown sample), add 10 μL of the internal standard working solution.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.



 $\bullet\,$ Reconstitute the residue in 100 μL of the mobile phase.

UPLC-MS/MS Conditions

Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	Start with 30% B, linear gradient to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Mass Spectrometer	Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):



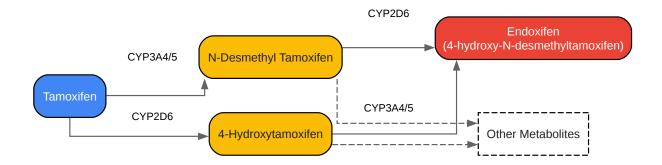
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Tamoxifen	372.2	72.1
N-Desmethyl Tamoxifen	358.2	58.1
4-Hydroxytamoxifen	388.2	72.1
Endoxifen	374.2	58.1
N-Desmethyl Tamoxifen-d5	363.2	58.1

Visualizations

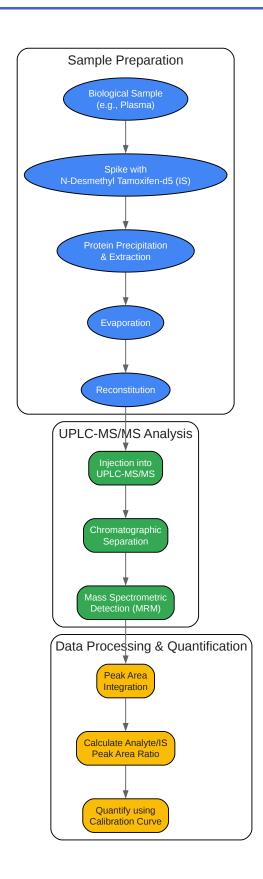
Tamoxifen Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of tamoxifen, highlighting the formation of N-Desmethyl Tamoxifen.









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